Ethyl 6-amino-3-chloropyridine-2-carboxylate Ethyl 6-amino-3-chloropyridine-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 1445322-60-0
VCID: VC2876721
InChI: InChI=1S/C8H9ClN2O2/c1-2-13-8(12)7-5(9)3-4-6(10)11-7/h3-4H,2H2,1H3,(H2,10,11)
SMILES: CCOC(=O)C1=C(C=CC(=N1)N)Cl
Molecular Formula: C8H9ClN2O2
Molecular Weight: 200.62 g/mol

Ethyl 6-amino-3-chloropyridine-2-carboxylate

CAS No.: 1445322-60-0

Cat. No.: VC2876721

Molecular Formula: C8H9ClN2O2

Molecular Weight: 200.62 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 6-amino-3-chloropyridine-2-carboxylate - 1445322-60-0

Specification

CAS No. 1445322-60-0
Molecular Formula C8H9ClN2O2
Molecular Weight 200.62 g/mol
IUPAC Name ethyl 6-amino-3-chloropyridine-2-carboxylate
Standard InChI InChI=1S/C8H9ClN2O2/c1-2-13-8(12)7-5(9)3-4-6(10)11-7/h3-4H,2H2,1H3,(H2,10,11)
Standard InChI Key KHRUQEGBTCKPMF-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(C=CC(=N1)N)Cl
Canonical SMILES CCOC(=O)C1=C(C=CC(=N1)N)Cl

Introduction

Chemical Properties and Structure

Ethyl 6-amino-3-chloropyridine-2-carboxylate is a substituted pyridine derivative characterized by an amino group at position 6, a chlorine atom at position 3, and an ethyl carboxylate group at position 2 of the pyridine ring.

Basic Molecular Information

PropertyValue
IUPAC Nameethyl 6-amino-3-chloropyridine-2-carboxylate
Molecular FormulaC8H9ClN2O2
Molecular Weight200.62 g/mol
CAS Registry Number1445322-60-0
Physical AppearanceWhite to off-white powder

The compound features a pyridine core with three functional groups strategically positioned to enable various chemical transformations and interactions. The presence of the amino group creates possibilities for further derivatization through various coupling reactions, while the carboxylate group provides opportunities for ester hydrolysis or amidation reactions .

Structural Characteristics

The structure of ethyl 6-amino-3-chloropyridine-2-carboxylate can be described using various chemical notations:

Notation TypeRepresentation
Canonical SMILESCCOC(=O)C1=C(C=CC(=N1)N)Cl
InChIInChI=1S/C8H9ClN2O2/c1-2-13-8(12)7-5(9)3-4-6(10)11-7/h3-4H,2H2,1H3,(H2,10,11)
InChI KeyKHRUQEGBTCKPMF-UHFFFAOYSA-N

The compound's structure confers specific chemical properties including moderate solubility in organic solvents like dichloromethane, chloroform, and dimethylsulfoxide, with limited solubility in water. The amino group contributes to the compound's basicity, while the carboxylate functionality provides sites for nucleophilic attack .

GHS ClassificationCategory
Skin irritationCategory 2
Eye irritationCategory 2A
Specific target organ toxicity - single exposureCategory 3, Respiratory system

The compound carries the "Warning" signal word and requires appropriate handling procedures to minimize risk .

Hazard Statements and Precautionary Measures

Hazard StatementsCodeDescription
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Recommended precautionary measures include:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray

  • P264: Wash skin thoroughly after handling

  • P271: Use only outdoors or in a well-ventilated area

  • P280: Wear protective gloves/protective clothing/eye protection/face protection

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water

  • P304+P340: IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

Applications in Research and Development

Ethyl 6-amino-3-chloropyridine-2-carboxylate serves as an important building block in various research fields.

Pharmaceutical Research

The compound finds significant application in pharmaceutical research and development:

  • It serves as a key intermediate in the synthesis of bioactive compounds

  • Its functional groups allow for various modifications to develop structure-activity relationships

  • The compound has been employed in medicinal chemistry for exploring new drug candidates

The amino group at position 6 provides a handle for introducing additional functionality through various coupling reactions, while the chlorine at position 3 can undergo substitution reactions. The ethyl carboxylate group offers opportunities for conversion to other carboxylic acid derivatives.

Chemical Synthesis

In organic synthesis, ethyl 6-amino-3-chloropyridine-2-carboxylate serves as a versatile scaffold:

  • The compound can undergo selective transformations at different functional groups

  • It serves as a building block for constructing more complex heterocyclic systems

  • The reactivity of the pyridine ring can be modulated through the existing substituents

Related Compounds and Isomers

Structural Isomers

A notable structural isomer of ethyl 6-amino-3-chloropyridine-2-carboxylate is ethyl 3-amino-6-chloropyridine-2-carboxylate (CAS: 1352200-86-2). This isomer differs in the positions of the amino and chloro substituents on the pyridine ring .

PropertyEthyl 6-amino-3-chloropyridine-2-carboxylateEthyl 3-amino-6-chloropyridine-2-carboxylate
CAS Number1445322-60-01352200-86-2
StructureAmino at position 6, Chloro at position 3Amino at position 3, Chloro at position 6
Molecular FormulaC8H9ClN2O2C8H9ClN2O2
Molecular Weight200.62 g/mol200.62 g/mol

The difference in substitution pattern affects the reactivity, biological activity, and physical properties of these compounds, despite their identical molecular formulas .

Related Pyridine Derivatives

Other related compounds include:

  • Methyl 3-amino-6-chloropyridine-2-carboxylate: Similar to the ethyl 3-amino-6-chloropyridine-2-carboxylate but with a methyl ester instead of an ethyl ester

  • 3-Amino-6-chloropyridine-2-carboxylic acid: The hydrolyzed form of ethyl 3-amino-6-chloropyridine-2-carboxylate

  • Ethyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate: A more complex heterocyclic system that incorporates a thiophene ring fused to the pyridine core

These compounds share structural similarities with ethyl 6-amino-3-chloropyridine-2-carboxylate and often have related applications in pharmaceutical research and organic synthesis.

SupplierProduct DetailsAssayMinimum Order
AK Scientific, Inc.Catalog #V3337Not specifiedNot specified
BOC SciencesCatalog #BB043274Not specifiedNot specified

Similar compounds such as ethyl 3-amino-6-chloropyridine-2-carboxylate are available from suppliers including:

  • LIDE PHARMACEUTICALS LIMITED (China)

  • Chemlyte Solutions (China)

  • Hangzhou Huarong Pharm Co., Ltd. (China)

SupplierPackage SizePrice (USD)Date of Pricing
TRC50mg$65December 2021
Matrix Scientific1g$1,304December 2021
Chemenu25g$1,763December 2021
Crysdot25g$1,885December 2021
Alichem25g$2,532.60December 2021

These prices provide a reference point for understanding the approximate cost of related pyridine derivatives, though exact prices for ethyl 6-amino-3-chloropyridine-2-carboxylate may vary .

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